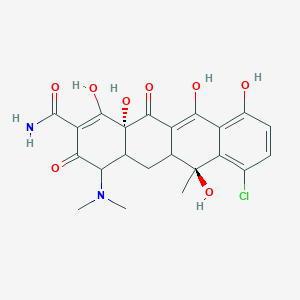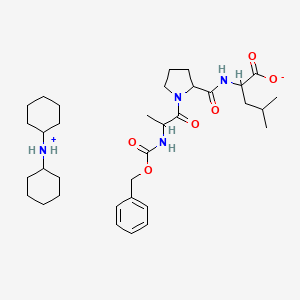
Cbz-DL-Ala-DL-Pro-DL-Leu-OH.DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-DL-Ala-DL-Pro-DL-Leu-OH.DCHA is a synthetic compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis as a protected amino acid, which helps prevent unwanted chemical reactions during the synthesis process. The compound is characterized by the presence of benzyloxycarbonyl (Cbz) groups, which serve as protective groups for the amino acids alanine (Ala), proline (Pro), and leucine (Leu).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Ala-DL-Pro-DL-Leu-OH.DCHA involves several steps:
Protection of Amino Acids: The amino acids alanine, proline, and leucine are first protected with benzyloxycarbonyl (Cbz) groups. This is typically achieved by reacting the amino acids with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Coupling Reactions: The protected amino acids are then coupled together using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: After the coupling reactions, the Cbz groups are removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Protection: Protecting the amino acids with Cbz groups in large reactors.
Automated Coupling: Using automated peptide synthesizers to couple the protected amino acids efficiently.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-DL-Ala-DL-Pro-DL-Leu-OH.DCHA undergoes various chemical reactions, including:
Hydrogenation: Removal of the Cbz protective groups using hydrogen gas in the presence of a palladium catalyst.
Acid Hydrolysis: Deprotection of the Cbz groups using strong acids like trifluoroacetic acid.
Peptide Coupling: Formation of peptide bonds between the protected amino acids using coupling reagents like DCC or DIC.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas, palladium catalyst.
Acid Hydrolysis: Trifluoroacetic acid.
Peptide Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).
Major Products Formed
Deprotected Amino Acids: Alanine, proline, and leucine after removal of Cbz groups.
Peptide Chains: Longer peptide chains formed by coupling the protected amino acids.
Applications De Recherche Scientifique
Cbz-DL-Ala-DL-Pro-DL-Leu-OH.DCHA has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis, facilitating the study of protein-protein interactions and enzyme substrate specificity.
Biology: Employed in the synthesis of peptides and proteins for biological research, including the study of cellular processes and signaling pathways.
Industry: Utilized in the production of synthetic peptides for various industrial applications, including the development of new materials and biotechnological products.
Mécanisme D'action
The mechanism of action of Cbz-DL-Ala-DL-Pro-DL-Leu-OH.DCHA involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl (Cbz) groups protect the amino acids from unwanted reactions, allowing for the selective formation of peptide bonds. The compound interacts with peptide coupling reagents to form stable peptide chains, which can then be deprotected to yield the desired peptides.
Comparaison Avec Des Composés Similaires
Cbz-DL-Ala-DL-Pro-DL-Leu-OH.DCHA can be compared with other similar compounds, such as: 1
Propriétés
Formule moléculaire |
C34H54N4O6 |
|---|---|
Poids moléculaire |
614.8 g/mol |
Nom IUPAC |
dicyclohexylazanium;4-methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2 |
Clé InChI |
BPZRECFZFZDXFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)
![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)
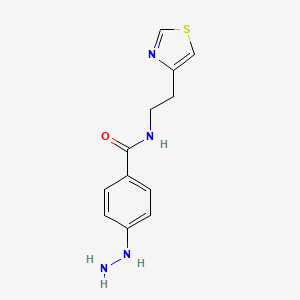
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide](/img/structure/B14803275.png)
![7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14803278.png)
![(2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14803280.png)
![2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803285.png)
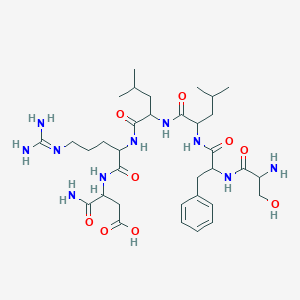
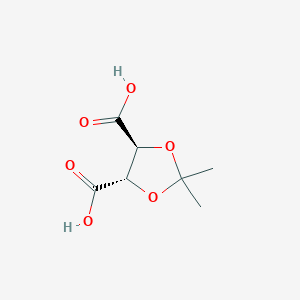
![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)
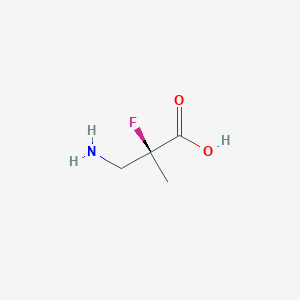

![4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14803340.png)
